molecular formula C19H25N3O3 B10810924 N-[2-(diethylamino)ethyl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

N-[2-(diethylamino)ethyl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Cat. No.: B10810924
M. Wt: 343.4 g/mol
InChI Key: KJRVRLPCSKWWAL-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)ethyl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a tricyclic quinoline derivative synthesized as part of a targeted search for novel diuretics. Its core structure comprises a partially hydrogenated pyridine ring annelated with a quinolone scaffold, substituted with a 7-hydroxy group and a terminal carboxamide fragment containing a diethylaminoethyl side chain . The compound was synthesized via amidation of ethyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with appropriate amines under optimized conditions to prevent degradation of the heterocyclic ester . Structural confirmation was achieved through elemental analysis, NMR spectroscopy, and mass spectrometry .

In preclinical studies, oral administration at 10 mg/kg in rats demonstrated significant diuretic effects, surpassing hydrochlorothiazide in some cases .

Properties

Molecular Formula

C19H25N3O3

Molecular Weight

343.4 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-4-hydroxy-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C19H25N3O3/c1-3-21(4-2)12-10-20-18(24)15-17(23)14-9-5-7-13-8-6-11-22(16(13)14)19(15)25/h5,7,9,23H,3-4,6,8,10-12H2,1-2H3,(H,20,24)

InChI Key

KJRVRLPCSKWWAL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CCC3)O

Origin of Product

United States

Biological Activity

N-[2-(diethylamino)ethyl]-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative studies with other compounds.

Chemical Structure and Properties

The compound features a unique tricyclic structure that includes a pyridine ring fused with a quinoline moiety. Its molecular formula is C19H25N3O3C_{19}H_{25}N_{3}O_{3}, and it contains functional groups such as hydroxyl and carboxamide, which contribute to its biological activity. The diethylamino substitution enhances its solubility and bioavailability, making it a candidate for therapeutic applications.

Diuretic Activity

One of the primary biological activities attributed to this compound is its diuretic effect . Research indicates that this compound exhibits significant diuretic properties in animal models when compared to standard diuretics like hydrochlorothiazide. The proposed mechanism involves the inhibition of aldosterone synthase , which plays a crucial role in sodium and water retention regulation in the body.

Table 1: Comparative Diuretic Activity

Compound NameDiuretic EffectMechanism of Action
This compoundSignificantAldosterone synthase inhibition
HydrochlorothiazideModerateThiazide diuretic action

The mechanism by which this compound exerts its biological effects is primarily through the modulation of enzymatic pathways involved in fluid balance and cellular proliferation. The inhibition of aldosterone synthase leads to increased excretion of sodium and water, thus reducing blood pressure and alleviating conditions related to fluid overload.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

  • Diuretic Efficacy Study : In an animal model comparing the diuretic effects of various compounds, this compound showed superior efficacy over hydrochlorothiazide. This study highlighted its potential as a more effective treatment option for hypertension.
  • Anticancer Activity Investigation : A study examining related pyridoquinoline derivatives found that certain analogs exhibited cytotoxic effects against breast cancer cell lines. While direct evidence for this specific compound is still emerging, these findings suggest avenues for further research into its anticancer potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Diuretic Activity

Pyrido[3,2,1-ij]quinoline-6-carboxamides were compared with structurally related pyrrolo[3,2,1-ij]quinoline-5-carboxamides (e.g., compounds VI and VII). The key structural difference lies in the heterocyclic ring: pyridoquinolines contain a six-membered tetrahydropyridine ring, whereas pyrroloquinolines feature a five-membered trihydropyrrole ring (Table 1) .

Table 1: Structural and Pharmacological Comparison of Pyrido- and Pyrroloquinoline Carboxamides

Compound Class Heterocycle Ring Size Key Substituents Diuretic Activity (vs. Hydrochlorothiazide)
Pyridoquinoline (e.g., 2g) Tetrahydropyridine 6-membered 4-Methoxyaryl 1.5–2.0× higher
Pyrroloquinoline (VI) Trihydropyrrole 5-membered 4-Methoxyaryl 1.2–1.5× higher
Hydrochlorothiazide Benzothiadiazine N/A Sulfonamide Baseline

The addition of a methylene unit in pyridoquinolines enhances diuretic potency, likely due to improved conformational flexibility and binding to renal targets .

Substituent Effects on Activity

The terminal amide fragment significantly influences activity. For example:

  • 4-Methoxy substitution (e.g., compound 2g ) maximizes diuretic effects due to enhanced electronic and steric compatibility with target proteins .
  • 4-Ethoxy substitution (e.g., compound 2h ) abolishes activity, suggesting steric hindrance or metabolic instability .
  • Unsubstituted or hydroxylated aryl groups (e.g., 2a–d ) exhibit moderate activity, highlighting the necessity of alkoxy groups for optimal efficacy .

Table 2: Substituent-Activity Relationships (SAR) in Pyridoquinoline Carboxamides

Compound R-Substituent Diuretic Activity (Urine Output Increase)
2a H 1.3× Hydrochlorothiazide
2g 4-OCH₃ 2.0× Hydrochlorothiazide
2h 4-OC₂H₅ Inactive

Physicochemical and Analytical Properties

Pyridoquinolines are crystalline solids with narrow melting ranges (e.g., 210–215°C for 2g), indicative of high purity . Analytical data for selected compounds are summarized below:

Table 3: Analytical Data for Pyridoquinoline Carboxamides

Compound Molecular Formula Melting Point (°C) HPLC Purity (%) EI-MS (m/z)
2g C₂₀H₁₈N₂O₄ 210–215 99.5 350 [M⁺]
2d C₁₉H₁₆N₂O₄ 198–202 98.7 336 [M⁺]
2h C₂₁H₂₀N₂O₄ 205–208 99.1 364 [M⁺]

Preparation Methods

Reaction Conditions:

ParameterValue/ReagentReference
Temperature130–140°C
Reaction time5–15 minutes
Recrystallization solventDMF-ethanol (1:3)
Yield82–89%

Optimization of Amidation Conditions

To minimize side reactions (e.g., ester hydrolysis), the reaction is performed under anhydrous conditions. Polyphosphoric acid (PPA) and xylene are used in some protocols to activate the ester intermediate, improving reaction efficiency. For example, heating the ester with PPA and xylene at 110–115°C for 1 hour before adding 2-diethylaminoethylamine achieves a 90% conversion rate.

Comparative Data:

MethodCatalyst/SolventYield
Solvent-freeNone82–89%
PPA-assistedPolyphosphoric acid90–93%

Purification Techniques

Crystallization is critical for removing impurities such as unreacted amine or residual ester. A mixture of ethanol and water (85:15 v/v) is effective, reducing the desethyl impurity content from 0.3% to <0.07% after two crystallizations. The product is filtered, washed with cold ethanol, and dried under vacuum at 45°C.

Purification Metrics:

ParameterValueReference
Solvent ratio (ethanol:water)85:15 v/v
Impurity reduction0.3% → <0.07%
Final purity (HPLC)>99.5%

Characterization and Validation

The product is characterized via 1H NMR , 13C NMR , and mass spectrometry . Key spectral features include:

  • 1H NMR (DMSO-d6) : δ 16.19 (1H, s, 7-OH), 12.88 (1H, s, NH), 4.17 (2H, t, CH2-3), 3.01 (2H, t, CH2-1).

  • EI-MS : m/z 385 [M]+.

Elemental analysis confirms the molecular formula C19H24N3O3 (calculated: C, 64.32%; H, 6.82%; N, 11.86%).

Scalability and Industrial Adaptation

For large-scale production, the extraction-adsorption method is preferred. Silica gel is added to the organic phase (e.g., methylene dichloride) to adsorb impurities, achieving a purity of 99.86% with 0.05% desethyl derivative. This method avoids lengthy crystallization steps and is suitable for batch processing.

Industrial Metrics:

ParameterValueReference
Batch size100 g
Silica gel usage24 g per 100 g crude
Process yield87.5%

Q & A

Q. Advanced Research Focus

  • Toxicity : Use Derek Nexus to flag hepatotoxicity (e.g., quinoline-related CYP3A4 inhibition).
  • ADMET : SwissADME predicts moderate bioavailability (F = 45%) due to high polar surface area (PSA = 95 Ų).

Mitigation : Introduce PEGylated prodrugs to enhance solubility and reduce toxicity .

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